

Unraveling the Metabolic Fate of Homosalate Isomers in Humans: A Comparative Toxicokinetic Analysis

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Compound of Interest

Compound Name: *Homosalate*

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A comprehensive review of recent human studies reveals significant differences in the toxicokinetic profiles of **homosalate** (HMS) isomers, a common UV filter in sunscreens and personal care products. These findings, detailed below, underscore the necessity of isomer-specific evaluation in exposure and risk assessment. The data presented here, compiled from peer-reviewed research, provides a comparative guide for researchers, scientists, and drug development professionals.

Key Toxicokinetic Parameters of Homosalate Isomers

Homosalate is commercially available as a mixture of cis- and trans-isomers. Recent human studies have demonstrated that these isomers exhibit distinct absorption, metabolism, and excretion characteristics following both oral and dermal exposure.

Parameter	Route of Administration	cis-Homosalate (cHMS)	trans-Homosalate (tHMS)	Key Findings & Citations
Bioavailability	Oral	~10-fold lower than tHMS	Higher than cHMS	The oral bioavailability of cis-HMS is significantly lower than that of trans-HMS. [1] [2] [3] [4]
Dermal	~2-fold lower than tHMS	Higher than cHMS	Following dermal application, the bioavailability of cis-HMS was found to be approximately half that of trans-HMS. [1]	
Peak Plasma Concentration (Tmax)	Oral	1-2 hours post-dose	1-2 hours post-dose	Maximum plasma concentrations for both isomers and their metabolites are reached relatively quickly after oral ingestion.
Dermal	Markedly later than oral	Markedly later than oral	The skin acts as a reservoir, leading to delayed and prolonged systemic absorption after	

dermal
application.

Elimination Half-Life (t_{1/2})

Dermal

~24 hours

~24 hours

The terminal elimination half-lives for both parent isomers and their metabolites are approximately 24 hours after dermal exposure.

Urinary Excretion Fraction (F_{ue})

Oral

0.045%
(metabolites)

6.4%
(metabolites)

The total urinary excretion of metabolites derived from trans-HMS is about two orders of magnitude higher than for those from cis-HMS after oral administration.

Metabolism

Both

Oxidized to
hydroxylated and
carboxylic acid
metabolites.

Oxidized to
hydroxylated and
carboxylic acid
metabolites.

Both isomers undergo phase I metabolism to form various oxidative metabolites. Specific metabolites have been identified for each isomer.

Oral

Formation of
oxidized
metabolites is

Formation of
oxidized
metabolites is

The formation of
oxidized
metabolites from

		two orders of magnitude lower than for tHMS.	significantly higher than for cHMS.	trans-HMS is substantially greater than from cis-HMS following oral intake.
Key Metabolites	Both	cis-HMS-CA, 3OH-cHMS, HMS-CA 5 (cis-specific)	tHMS-CA, 3OH-tHMS	Specific carboxylic acid (CA) and hydroxylated (OH) metabolites have been identified and quantified for each isomer.

Experimental Protocols

The data presented is primarily derived from human biomonitoring studies involving oral and dermal administration of **homosalate**. The methodologies employed in these key studies are outlined below.

Human Biomonitoring Study: Oral Administration

- Study Design: A single oral dose of either a cis-rich or a trans-rich **homosalate** isomer mixture was administered to volunteers.
- Participants: Four healthy volunteers (two male, two female) participated in the studies.
- Dosing: Volunteers received a single oral dose of **homosalate** ranging from 98.2 to 149.1 µg/kg of body weight. To investigate isomer-specific metabolism, both a cis-rich (89.8% cis, 10.2% trans) and a trans-rich mixture were studied with a washout period between doses.
- Sample Collection: Plasma and urine samples were collected at specified intervals pre- and post-dosing for up to 96 hours.

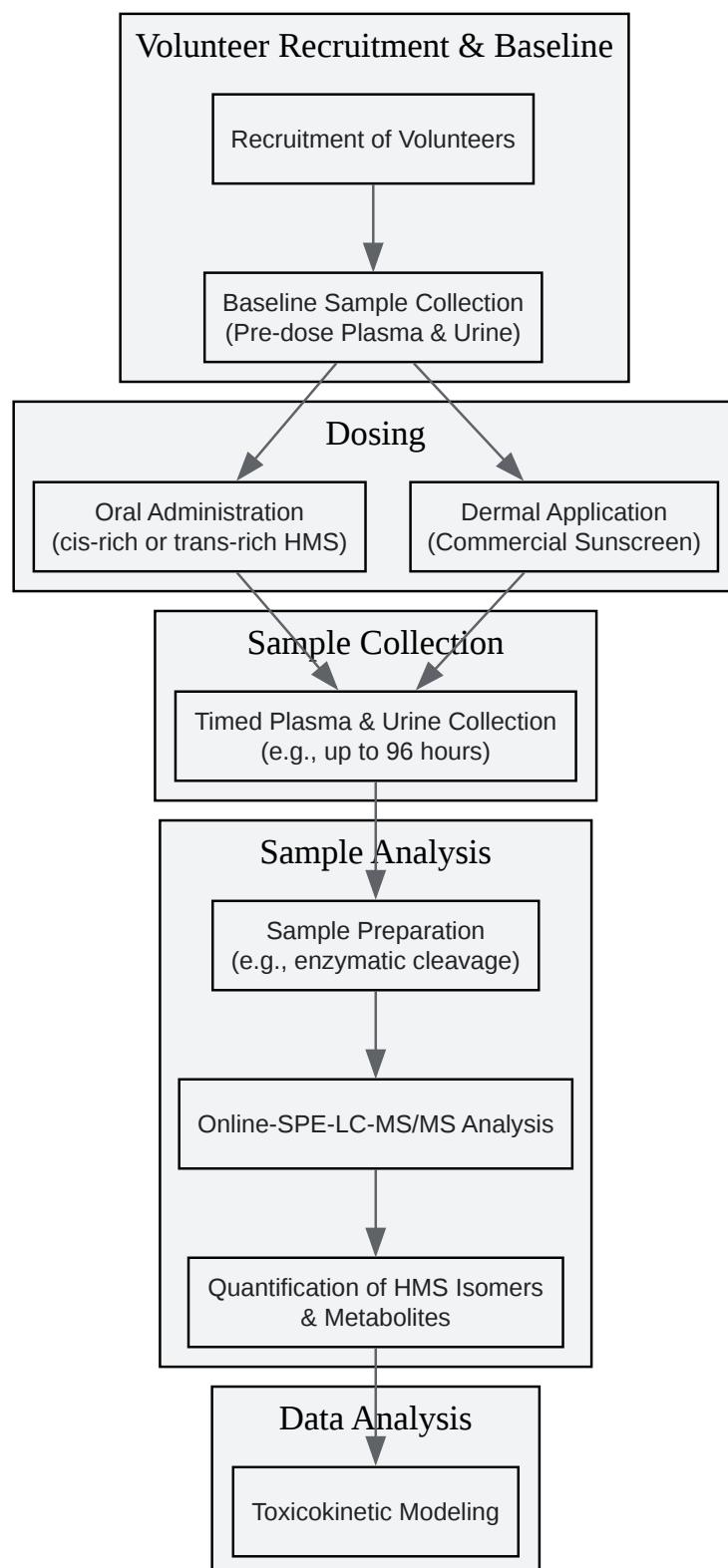
- Analytical Method: Parent **homosalate** isomers and their hydroxylated and carboxylic acid metabolites were quantified using a sensitive online solid-phase extraction-liquid chromatography-tandem mass spectrometry (online-SPE-LC-MS/MS) method with isotope dilution analysis.

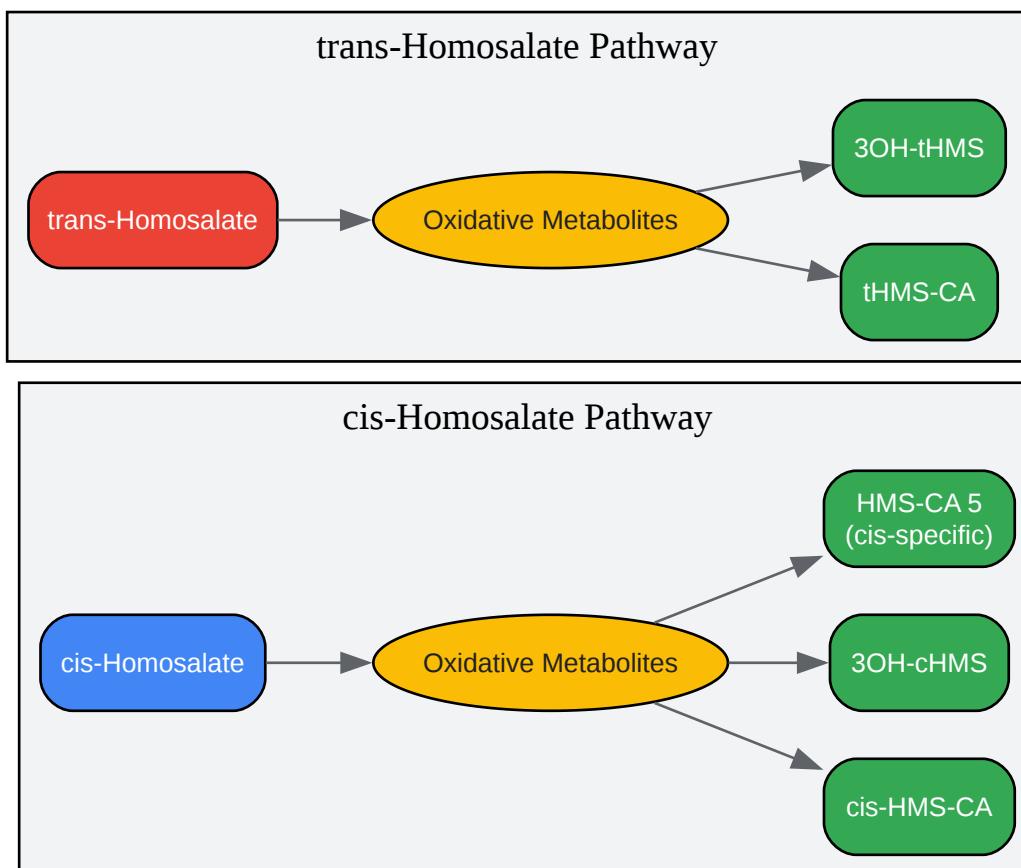
Human Biomonitoring Study: Dermal Administration

- Study Design: Volunteers applied a commercial sunscreen containing 10% **homosalate** to their entire body under typical use conditions.
- Participants: Four volunteers participated in the dermal application study.
- Dosing: A single whole-body application of a commercial sunscreen resulted in a **homosalate** dose of 18–40 mg/kg of body weight.
- Sample Collection: Plasma and urine samples were collected over a period of 96 hours after the sunscreen application.
- Analytical Method: The same online-SPE-LC-MS/MS method used in the oral studies was employed for the quantification of **homosalate** isomers and their metabolites in plasma and urine samples.

Visualizing the Scientific Process

To better illustrate the methodologies and metabolic processes, the following diagrams are provided.





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